N-(3-chlorophenyl)-1-methyl-1H-benzimidazol-2-amine
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Overview
Description
“N-(3-chlorophenyl)-1-methyl-1H-benzimidazol-2-amine” is a chemical compound. It likely contains a benzimidazole core, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . It also has a 3-chlorophenyl group and a methylamine group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzimidazole ring, a 3-chlorophenyl group, and a methylamine group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Benzimidazole compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “N-(3-chlorophenyl)-1-methyl-1H-benzimidazol-2-amine” can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . These properties can include solubility, density, melting point, boiling point, and refractive index . Without specific information on “N-(3-chlorophenyl)-1-methyl-1H-benzimidazol-2-amine”, it’s difficult to predict its physical and chemical properties .Scientific Research Applications
- Applications :
- Enhanced Biological Activity : Incorporating chlorine strategically into biologically active molecules can enhance their inherent biological activity. CPB’s chlorine atom may contribute to its pharmacological effects .
- Applications :
- Diverse Pharmacological Effects : The nitro group is found in various therapeutic agents, including antimicrobial drugs and cancer treatments. CPB’s nitro group makes it an interesting target for further exploration and innovation .
- Applications :
- Functionalization : CPB could be part of a larger molecule linked through 1,2,3-triazole. Such conjugation can enhance interactions with biomolecular targets, potentially leading to novel drug candidates .
- Applications :
Chlorine-Containing Natural Products
Nitro Group in Drug Design
Click Chemistry and 1,2,3-Triazole Conjugation
Bio-Functional Hybrid Molecules
Sulfonamide Derivatives
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-chlorophenyl)-1-methylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-18-13-8-3-2-7-12(13)17-14(18)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZWVGCMZYGYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324435 |
Source
|
Record name | N-(3-chlorophenyl)-1-methylbenzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196556 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
630092-51-2 |
Source
|
Record name | N-(3-chlorophenyl)-1-methylbenzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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